4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole
Overview
Description
4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, isopropyl, and trifluoromethyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .
Biochemical Analysis
Biochemical Properties
This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Related compounds such as 4-Bromopyrazole have been reported to inhibit oxidative phosphorylation and energy-dependent calcium uptake , which could potentially influence cell function.
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and hence their interactions at the molecular level .
Metabolic Pathways
Pyrazoles are known to be involved in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids . Another approach includes the use of hydrazones and α-bromo ketones under visible light catalysis to form trisubstituted pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify reaction workup .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring.
Cross-Coupling Reactions: It can engage in Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Hydrazones and α-Bromo Ketones: Used in the synthesis of trisubstituted pyrazoles under visible light catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated pyrazoles .
Scientific Research Applications
4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler analog without the isopropyl and trifluoromethyl groups.
5-Aryl-3-trifluoromethyl Pyrazoles: Compounds with similar trifluoromethyl substitution but different aryl groups.
Uniqueness
4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-1-propan-2-yl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2/c1-4(2)13-3-5(8)6(12-13)7(9,10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUWASQWVXKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190613 | |
Record name | 1H-Pyrazole, 4-bromo-1-(1-methylethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426958-33-9 | |
Record name | 1H-Pyrazole, 4-bromo-1-(1-methylethyl)-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4-bromo-1-(1-methylethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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